molecular formula C6H10N4 B6252755 1-cyclobutyl-1H-1,2,4-triazol-3-amine CAS No. 1799427-32-9

1-cyclobutyl-1H-1,2,4-triazol-3-amine

Cat. No.: B6252755
CAS No.: 1799427-32-9
M. Wt: 138.2
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Description

1-Cyclobutyl-1H-1,2,4-triazol-3-amine (CAS 1484416-45-6) is a chemical compound with the molecular formula C7H12N4 and a molecular weight of 152.20 g/mol . It belongs to the 1,2,4-triazole chemical class, a scaffold recognized as a core moiety in many marketed drugs and investigational compounds due to its diverse biological interactions . The 1,2,4-triazole ring system is known to interact with biological targets like heme iron and is significant in medicinal chemistry for inhibiting enzymes such as ergosterol in fungi . As an amine-substituted triazole, this compound serves as a key synthetic intermediate. It can be used in the one-pot parallel synthesis of 1,3,5-trisubstituted 1,2,4-triazoles, a method that facilitates access to a vast chemical space for drug discovery efforts . Furthermore, structurally similar 3-amino-1,2,4-triazoles are commonly employed in the synthesis of Schiff bases, which are imine compounds with applications in analytical and medicinal chemistry, often characterized by techniques such as X-ray diffraction and Hirshfeld surface analysis . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1799427-32-9

Molecular Formula

C6H10N4

Molecular Weight

138.2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclocondensation of Cyclobutyl Hydrazine Derivatives

A primary route involves cyclocondensation reactions between cyclobutyl-substituted hydrazines and carbonyl-containing precursors. For example, 3-amino-1,2,4-triazoles are classically synthesized via the reaction of hydrazine hydrate, cyanamide, and formic acid under controlled pH and temperature conditions . Adapting this method, cyclobutyl hydrazine (or its salts) can replace hydrazine hydrate to introduce the cyclobutyl moiety.

Procedure :

  • Formation of aminoguanidine formate : Cyclobutyl hydrazine reacts with cyanamide and formic acid at 0–10°C (pH 6–7), followed by heating to 60–100°C (pH 7–8) to form cyclobutyl aminoguanidine formate .

  • Cyclization : The intermediate is heated to 110–200°C, inducing cyclization to yield 1-cyclobutyl-1H-1,2,4-triazol-3-amine.

Key Parameters :

  • Temperature: 60–200°C

  • Yield: Dependent on purity of cyclobutyl hydrazine (typically 70–85%)

  • Challenges: Limited commercial availability of cyclobutyl hydrazine necessitates in-situ generation via reduction of cyclobutyl azides .

N-Alkylation of Pre-Formed Triazole Intermediates

N-Alkylation offers a modular approach by introducing the cyclobutyl group after triazole ring formation. This method avoids regioselectivity issues associated with direct cyclization.

Procedure :

  • Synthesis of 1H-1,2,4-triazol-3-amine : Prepared via high-pressure reaction of formic ester, hydrazine hydrate, and ammonium salts .

  • Alkylation : Reacting the triazole with cyclobutyl bromide or iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO) at 60–100°C .

Example :

  • Starting material : 1H-1,2,4-triazol-3-amine (1.0 equiv)

  • Alkylating agent : Cyclobutyl bromide (1.2 equiv)

  • Conditions : DMF, K₂CO₃, 80°C, 12 hours

  • Yield : 65–75%

Advantages :

  • Flexibility in varying the alkyl group.

  • Avoids harsh cyclization conditions.

Limitations :

  • Competing alkylation at other triazole nitrogens necessitates careful optimization.

Microwave-Assisted Cyclization

Microwave (MW) irradiation enhances reaction efficiency for triazole syntheses. This method is particularly effective for cyclizing sterically hindered intermediates.

Procedure :

  • Formation of thiosemicarbazide intermediate : Cyclobutyl isothiocyanate reacts with hydrazine hydrate to form cyclobutyl thiosemicarbazide.

  • MW cyclization : The intermediate is heated under MW irradiation (120°C, DMF, 30 minutes) to form the triazole ring .

Key Data :

  • Reaction time : 30 minutes (vs. 12–24 hours conventionally)

  • Yield : >90%

  • Purity : >95% (HPLC)

Multi-Step Synthesis via Spirocyclization

Spirocyclization strategies enable the construction of complex triazole architectures. For instance, spiro-1,2,4-triazoles are synthesized from amidrazones and cyclic ketones using p-toluenesulfonic acid (p-TSA) .

Adaptation for 1-Cyclobutyl Derivative :

  • Amidrazone formation : Cyclobutyl carbonyl chloride reacts with hydrazine to form cyclobutyl amidrazone.

  • Cyclization : Treated with cyclobutanone and p-TSA in refluxing ethanol to yield the spiro-triazole.

  • Ring-opening : Acidic hydrolysis cleaves the spiro structure, yielding 1-cyclobutyl-1H-1,2,4-triazol-3-amine.

Yield : 50–60% (over three steps) .

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantage Limitation
Cyclocondensation70–85%6–12 hoursHigh atom economyRequires cyclobutyl hydrazine synthesis
N-Alkylation65–75%12–24 hoursModularityRegioselectivity challenges
Microwave-Assisted>90%30 minutesRapid synthesisSpecialized equipment required
Spirocyclization50–60%24–48 hoursAccess to complex scaffoldsMulti-step, lower yield

Industrial-Scale Considerations

Patent CN105906575A highlights a high-pressure autoclave method for 1H-1,2,4-triazole synthesis using formic esters and ammonium salts . Scaling this for the cyclobutyl derivative would involve:

  • Replacement of ammonium salts with cyclobutylamine.

  • Optimized conditions : 120°C, 2 hours, toluene solvent.

  • Yield : ~84% (extrapolated from analogous reactions) .

Purification : Crystallization from ethanol or methanol ensures >98% purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group at position 3 can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products Formed:

Scientific Research Applications

Chemical Synthesis and Research Applications

1-Cyclobutyl-1H-1,2,4-triazol-3-amine serves as a building block for synthesizing more complex molecules. Its triazole moiety allows it to participate in various chemical reactions, making it valuable in the development of new compounds.

Biological Applications

Research indicates that 1-cyclobutyl-1H-1,2,4-triazol-3-amine possesses potential biological activities attributed to its interaction with specific molecular targets.

Medicinal Applications

The medicinal properties of 1-cyclobutyl-1H-1,2,4-triazol-3-amine are particularly promising:

  • Enzyme Inhibition : It has shown potential as an enzyme inhibitor in biochemical pathways.
  • Therapeutic Agents : The compound is being investigated for applications as antifungal, anticancer, and cardiovascular agents.

Agricultural Applications

In the agricultural sector, 1-cyclobutyl-1H-1,2,4-triazol-3-amine is utilized in developing agrochemicals:

  • Herbicides and Fungicides : Its efficacy as a fungicide has been demonstrated, contributing to crop protection strategies.

Case Studies and Research Findings

Several studies have documented the applications of 1-cyclobutyl-1H-1,2,4-triazol-3-amine:

Antifungal Studies

Research has shown that derivatives of this compound exhibit antifungal activity significantly greater than traditional antifungal agents like fluconazole. For instance:

  • A derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 0.0156μg/mL0.0156\mu g/mL against Candida albicans, indicating potent antifungal properties .

Cancer Research

In cancer studies:

  • A synthesized derivative exhibited an IC50 value of 0.24nM0.24nM against c-Met kinase and showed excellent efficacy in xenograft models .

Mechanism of Action

The mechanism of action of 1-cyclobutyl-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring system can engage in hydrogen bonding and dipole interactions with biological receptors, influencing various biochemical pathways. For example, in medicinal applications, it can inhibit specific enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Yields : Microwave-assisted methods for diaryl derivatives (e.g., 6b) achieve moderate yields (47%), while catalyst-free multicomponent reactions for triazole hybrids reach 74–88% .
  • Substituent Effects : Aromatic substituents (e.g., 4-methoxyphenyl) enhance antimicrobial activity, while nitro groups (e.g., MNTA, HM-I) improve energetic properties .
Table 2: Antimicrobial and Pharmacological Profiles
Compound MIC (μg/mL) Target Organisms Cytotoxicity (IC50) Reference
Pyrazole-triazolopyrimidine hybrids 12.5–25 S. aureus, E. coli Not reported
Compound 8 (Megazol analog) 1.2–2.5 T. brucei >100 μM (low)
Mn(II) complex with triazol-3-amine Cancer cells (apoptosis) 8.7 μM (HeLa)

Key Observations :

  • Antimicrobial Activity : Pyrazole-triazolopyrimidine hybrids exhibit MIC values of 12.5–25 μg/mL against Gram-positive and Gram-negative bacteria .
  • Antiparasitic Activity: Compound 8 (a triazole analog of Megazol) shows potent trypanocidal activity (MIC: 1.2–2.5 μg/mL) with low cytotoxicity (>100 μM IC50 in human cells) .
  • Anticancer Activity : A Mn(II) complex with a triazol-3-amine ligand induces apoptosis in HeLa cells (IC50: 8.7 μM) via ROS generation and mitochondrial dysfunction .

Physicochemical and Energetic Properties

Table 3: Stability and Energetic Performance
Compound Sensitivity (Impact) Detonation Velocity (km/s) Thermal Stability (°C) Reference
MNTA Low (similar to TATB) >200
HM-I Low 8.1–8.5 180–200
Tetryl (Reference) High 7.6 130

Key Observations :

  • Energetic Materials : HM-I, a nitro-substituted triazol-3-amine, outperforms tetryl in detonation velocity (8.1–8.5 vs. 7.6 km/s) while maintaining low sensitivity .
  • Thermal Stability : Nitro groups (MNTA, HM-I) enhance thermal stability (>200°C), critical for explosive applications .

Electronic and Structural Insights

  • HOMO/LUMO Energies : Compound 8 (Megazol analog) exhibits HOMO/LUMO energies of -9.62/-1.72 eV, suggesting electron-withdrawing nitro groups stabilize the molecule and enhance bioactivity .
  • Crystallography : Aryl-substituted triazol-3-amines (e.g., 6b) display planar triazole rings, facilitating π-π stacking in crystal lattices .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-cyclobutyl-1H-1,2,4-triazol-3-amine with high purity?

  • Methodological Answer : Synthesis of triazole derivatives typically involves cyclocondensation of precursors under controlled temperature (60–120°C) and pH (neutral to mildly acidic). For example, similar compounds like 1-(3-chloro-2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine require catalysts (e.g., Cu(I) for click chemistry) and solvents like DMF or THF to stabilize intermediates . Key steps include:

  • Precursor activation via halogenation or nitration.
  • Cyclization under reflux with stirring for 12–24 hours.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane).
    • Data Insight : Yields for analogous triazoles range from 65–85% when reaction parameters are tightly controlled .

Q. How is the structure of 1-cyclobutyl-1H-1,2,4-triazol-3-amine confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify proton environments and carbon frameworks. For example, triazole protons resonate at δ 7.5–8.5 ppm, while cyclobutyl protons appear as multiplets near δ 2.0–3.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peaks).
  • Infrared (IR) Spectroscopy : Amine N-H stretches (~3300 cm1^{-1}) and triazole ring vibrations (~1500 cm1^{-1}) are diagnostic .

Advanced Research Questions

Q. How can synthetic yields be improved for 1-cyclobutyl-1H-1,2,4-triazol-3-amine while minimizing side products?

  • Methodological Answer : Advanced strategies include:

  • Flow Chemistry : Continuous flow systems enhance reaction homogeneity and reduce byproducts (e.g., 20% yield increase reported for similar triazoles ).
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2–4 hours) and improves regioselectivity .
  • Catalyst Optimization : Heterogeneous catalysts (e.g., immobilized Cu nanoparticles) enhance recyclability and reduce metal contamination .
    • Data Contradiction : While traditional methods prioritize high temperatures (≥100°C), microwave synthesis achieves comparable yields at 80°C, suggesting thermal stability thresholds vary by substituent .

Q. What analytical contradictions arise in characterizing 1-cyclobutyl-1H-1,2,4-triazol-3-amine, and how are they resolved?

  • Case Study : Elemental analysis discrepancies (e.g., C/H/N ratios) in triazole derivatives often stem from tautomerism or hydrate formation. For example, 3-phenyl-1H-1,2,4-triazol-5-amine crystallizes as a 1:1 tautomeric mixture, resolved via X-ray diffraction .
  • Resolution Workflow :

Compare experimental vs. theoretical NMR shifts.

Perform dynamic NMR to detect tautomeric equilibria.

Use single-crystal X-ray diffraction for unambiguous confirmation .

Q. What computational methods predict the biological activity of 1-cyclobutyl-1H-1,2,4-triazol-3-amine?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with targets like kinases or GPCRs using software (AutoDock, Schrödinger). Cyclobutyl’s steric bulk may hinder binding compared to phenyl analogs .
  • QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity. For example, cyclobutyl’s lower hydrophobicity (vs. benzyl) may reduce membrane permeability .

Key Research Gaps and Future Directions

  • Stereoelectronic Effects : Cyclobutyl’s ring strain may alter reactivity vs. phenyl or benzyl derivatives. Comparative studies using X-ray crystallography are needed .
  • Biological Screening : Prioritize assays for kinase inhibition (e.g., EGFR) and antimicrobial activity, leveraging structural parallels to active triazoles .
  • Scalability : Adapt batch synthesis to continuous flow for industrial-grade production .

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